molecular formula C16H14O B3099943 o-Methyl-alpha-styrylbenzaldehyde CAS No. 13565-43-0

o-Methyl-alpha-styrylbenzaldehyde

Cat. No.: B3099943
CAS No.: 13565-43-0
M. Wt: 222.28 g/mol
InChI Key: PCAISRUDFVOFHM-VAWYXSNFSA-N
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Description

o-Methyl-alpha-styrylbenzaldehyde is an organic compound with a unique chemical structure that has garnered significant attention in various fields of research. It is known for its potential biological activities and applications in different scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

o-Methyl-alpha-styrylbenzaldehyde can be synthesized through various methods. One common approach involves the formylation of enolates and enols, which are standard techniques for preparing beta-oxoaldehydes . Another method includes the oxidative cleavage of alkenes, such as ozonolysis, which is effective when no sensitive groups are present in the substrate .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

o-Methyl-alpha-styrylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized by strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.

    Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions are common, where substituents like hydroxyl groups, ethers, amines, alkyl groups, thiols, and halogens can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C).

    Substitution: Various electrophiles in the presence of catalysts or under specific conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

o-Methyl-alpha-styrylbenzaldehyde has shown promise in several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which o-Methyl-alpha-styrylbenzaldehyde exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: A simple aromatic aldehyde with similar reactivity but lacks the styryl group.

    Cinnamaldehyde: Contains a similar alpha, beta-unsaturated aldehyde structure but with different substituents.

    p-Methyl-alpha-styrylbenzaldehyde: A positional isomer with the methyl group in the para position.

Uniqueness

o-Methyl-alpha-styrylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-1-(2-methylphenyl)-3-phenylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c1-13-7-5-6-10-15(13)16(17)12-11-14-8-3-2-4-9-14/h2-12H,1H3/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAISRUDFVOFHM-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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